7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
“7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” is a chemical compound with the molecular formula C8H9NO2S . It is a derivative of benzo[b]thiophene, a bicyclic compound consisting of a benzene and thiophene ring .
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides has been achieved via Rh-catalyzed hydrogenation . This process involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides, yielding various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .Molecular Structure Analysis
The molecular structure of “7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide” can be found in databases like PubChem . The compound consists of a benzo[b]thiophene core, which is a bicyclic structure made up of a benzene ring fused to a thiophene ring .Chemical Reactions Analysis
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been successfully developed . This reaction proceeded smoothly in the catalytic system, even for challenging substrates such as aryl substituted substrates with sterically hindered groups and alkyl substituted substrates .Scientific Research Applications
- Tumor Necrosis Factor-a Converting Enzyme (TACE) Inhibitor : 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide derivatives exhibit potential as inhibitors of TACE, an enzyme involved in inflammation and immune response regulation .
- Antidiabetic Agents : Some derivatives of this compound have antidiabetic properties, making them relevant for managing diabetes .
- HIF-2a Inhibitors : HIF-2a (hypoxia-inducible factor-2 alpha) inhibitors are crucial for cancer research, as they target pathways related to tumor growth and metastasis .
- HIV-1 Reverse Transcriptase Inhibitor : One derivative (NSC-380292) shows potential as an inhibitor of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle .
- 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxides serve as important synthetic intermediates in organic chemistry. They participate in various reactions to construct complex molecules .
- The benzo[b]thiophene scaffold, including derivatives of this compound, serves as a valuable template for designing novel drugs. Researchers explore modifications to enhance bioactivity and selectivity .
- The 2,3-dihydroraloxifene, an analogue of raloxifene, exhibits selective estrogen receptor modulator (SERM) activity. SERMs are used in hormone-related therapies, including breast cancer prevention and osteoporosis treatment .
- Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides yields chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities. This method enables the preparation of optically active compounds .
Biologically Active Compounds
Drug Development
Organic Synthesis Intermediates
Scaffold for Drug Design
Selective Estrogen Receptor Modulators (SERMs)
Chiral Synthesis
Future Directions
The development of efficient asymmetric synthetic methodologies to construct chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides and their derivatives remains very challenging . Therefore, it is necessary to develop highly efficient asymmetric catalytic systems to prepare these compounds . Transition metal-catalyzed asymmetric hydrogenation of prochiral unsaturated heterocyclic compounds is a powerful and important method to synthesize chiral heterocyclic compounds .
properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQGEBGYOOELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide | |
CAS RN |
87254-66-8 | |
Record name | 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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